Mag-Indo-1 Tetrapotassium Salt: A Technical Guide for Cellular and In Vitro Magnesium Measurement
Mag-Indo-1 Tetrapotassium Salt: A Technical Guide for Cellular and In Vitro Magnesium Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mag-Indo-1 tetrapotassium salt, a fluorescent indicator designed for the quantitative measurement of magnesium ions (Mg²⁺). This document details its core physicochemical and spectral properties, the underlying mechanism of action, and comprehensive experimental protocols for its application in both cell-free and cellular contexts.
Core Principles and Basic Properties
Mag-Indo-1 is a ratiometric fluorescent indicator, analogous in structure and function to the calcium indicator Indo-1.[1] Its utility lies in a spectral shift that occurs upon binding to divalent cations, most notably Mg²⁺.[2] The tetrapotassium salt form of Mag-Indo-1 is a cell-impermeable molecule, making it suitable for direct introduction into cells via microinjection, for use with permeabilized cell preparations, or for creating in vitro calibration standards.[3][4]
The key feature of Mag-Indo-1 is its ratiometric nature. Upon binding to Mg²⁺, the indicator undergoes a conformational change that alters its fluorescent properties, causing a shift in both its excitation and emission spectra.[1][2] This allows for the determination of ion concentrations by calculating the ratio of fluorescence intensities at two different wavelengths. This ratiometric measurement minimizes variability from factors such as dye concentration, cell path length, and instrument sensitivity.[5]
Mechanism of Action
The fundamental mechanism of Mag-Indo-1 involves the chelation of Mg²⁺ ions by the APTRA (o-aminophenol-N,N,O-triacetic acid) moiety within its structure.[2] In its unbound, or Mg²⁺-free state, excitation with ultraviolet light results in fluorescence emission at a longer wavelength. When Mag-Indo-1 binds to Mg²⁺, a conformational change occurs, leading to a shift in the fluorescence emission to a shorter wavelength.[5] By measuring the intensity of the fluorescence at these two distinct emission wavelengths, a ratio can be calculated that directly correlates with the concentration of free Mg²⁺.
Quantitative Data
The following tables summarize the key physicochemical and spectral properties of Mag-Indo-1.
Table 1: General Properties of Mag-Indo-1 Tetrapotassium Salt
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₄N₂O₉·4K | [6] |
| Molecular Weight | 594.74 g/mol | [6] |
| Form | Tetrapotassium salt | [6] |
| Permeability | Cell-impermeant | [7] |
| CAS Number | 132299-21-9 | [6] |
Table 2: Spectral and Binding Properties of Mag-Indo-1 (Active Form)
| Property | Value | Reference |
| Excitation Wavelength Range | 340 - 390 nm | [5] |
| Excitation Maximum (Mg²⁺-bound) | ~330-331 nm | [5] |
| Excitation Maximum (Mg²⁺-free) | ~349 nm | [5] |
| Emission Wavelength Range | 410 - 490 nm | [5] |
| Emission Maximum (Mg²⁺-bound) | ~405-417 nm | [4] |
| Emission Maximum (Mg²⁺-free) | ~480-485 nm | [5] |
| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~35 µM | |
| Molar Extinction Coefficient (ε) at 349 nm (Mg²⁺-free) | ~38,000 cm⁻¹M⁻¹ | [4] |
| Molar Extinction Coefficient (ε) at 330 nm (Mg²⁺-bound) | ~33,000 cm⁻¹M⁻¹ | [4] |
Experimental Protocols
Due to its cell-impermeable nature, Mag-Indo-1 tetrapotassium salt is utilized in experimental setups where the cell membrane is either bypassed or permeabilized.
In Vitro Calibration Curve Protocol
This protocol is essential for determining the relationship between the fluorescence ratio and known Mg²⁺ concentrations.
Reagents and Materials:
-
Mag-Indo-1 tetrapotassium salt
-
Magnesium-free buffer (e.g., 150 mM KCl, 0.1 mM EGTA, 5 mM HEPES, pH 7.2 with KOH)
-
High magnesium buffer (e.g., 100 mM MgCl₂, 0.1 mM EGTA, 5 mM HEPES, pH 7.2 with KOH)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Calibration Standards: Create a series of calibration standards with known free Mg²⁺ concentrations by mixing the magnesium-free and high-magnesium buffers in various ratios.
-
Add Indicator: Add Mag-Indo-1 tetrapotassium salt to each calibration standard to a final concentration of approximately 1 µM.
-
Fluorescence Measurement:
-
Excite the samples at a constant wavelength of approximately 350 nm.
-
Measure the fluorescence emission intensities at the peaks for the Mg²⁺-bound (~410 nm) and Mg²⁺-free (~485 nm) forms.
-
-
Calculate Ratio: For each standard, calculate the ratio of the fluorescence intensities (F410/F485).
-
Determine Rmin and Rmax: The ratio in the zero free Mg²⁺ solution corresponds to Rmin, and the ratio at saturating Mg²⁺ concentration corresponds to Rmax.
-
Plot Calibration Curve: Plot the fluorescence ratio (R) against the corresponding Mg²⁺ concentration to generate a calibration curve.
Protocol for Use with Permeabilized Cells
This protocol allows for the introduction of Mag-Indo-1 tetrapotassium salt into the cytoplasm of cells with compromised membranes.
Reagents and Materials:
-
Adherent or suspension cells
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Permeabilizing agent (e.g., saponin, digitonin)
-
Mag-Indo-1 tetrapotassium salt
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Permeabilization:
-
Wash the cells with a physiological buffer.
-
Incubate the cells with a buffer containing a low concentration of a permeabilizing agent (e.g., 50 µg/mL saponin) and a known extracellular Mg²⁺ concentration. The optimal concentration of the permeabilizing agent should be determined empirically.
-
-
Indicator Loading:
-
Once the cells are permeabilized, introduce Mag-Indo-1 tetrapotassium salt into the permeabilization buffer at a final concentration of 1-10 µM.
-
Alternatively, the dye can be introduced via microinjection into individual permeabilized cells.[3]
-
-
Fluorescence Imaging:
-
Mount the sample on a fluorescence microscope.
-
Excite the cells at ~350 nm.
-
Acquire images at the two emission wavelengths (~410 nm and ~485 nm).
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities to determine the intracellular Mg²⁺ concentration, using an in situ calibration.
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate key processes involving Mag-Indo-1 and its applications.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Fluorescence Lifetime Characterization of Magnesium Probes: Improvement of Mg2+ Dynamic Range and Sensitivity Using Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurements of intracellular Mg2+ concentration in mouse skeletal muscle fibers with the fluorescent indicator mag-indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
